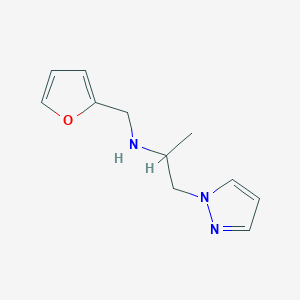![molecular formula C14H16N2O B7558035 2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MMMP and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MMMP is not fully understood. It is believed that MMMP may exert its biological activities through the inhibition of various enzymes and signaling pathways. MMMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. MMMP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
MMMP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMMP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MMMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activities. However, there are also some limitations to the use of MMMP in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of MMMP is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of MMMP. One area of research could be to investigate the potential use of MMMP in the treatment of cancer. Further studies could explore the mechanism of action of MMMP and identify potential targets for its biological activities. Additionally, future research could focus on improving the solubility of MMMP to make it more useful in lab experiments.
Méthodes De Synthèse
The synthesis of MMMP involves the reaction of 3-chloro-2-methoxypyridine with 3-methylbenzylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain MMMP in high purity.
Applications De Recherche Scientifique
MMMP has been studied for its potential use in scientific research. It has been found to have various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. MMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. MMMP has been shown to scavenge free radicals and protect against oxidative stress.
Propriétés
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-5-3-6-12(9-11)10-16-13-7-4-8-15-14(13)17-2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMDMXYVJUQERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)


![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
